molecular formula C14H19NO B13328568 1-Benzyl-2-ethylpiperidin-4-one

1-Benzyl-2-ethylpiperidin-4-one

Cat. No.: B13328568
M. Wt: 217.31 g/mol
InChI Key: DPNUUVYOGUWZHB-UHFFFAOYSA-N
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Description

1-Benzyl-2-ethylpiperidin-4-one is a piperidine derivative, a class of compounds known for their significant role in medicinal chemistry. Piperidine derivatives are widely used in the synthesis of pharmaceuticals due to their diverse biological activities .

Chemical Reactions Analysis

1-Benzyl-2-ethylpiperidin-4-one undergoes various chemical reactions, including:

Scientific Research Applications

1-Benzyl-2-ethylpiperidin-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzyl-2-ethylpiperidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

1-Benzyl-2-ethylpiperidin-4-one can be compared with other piperidine derivatives, such as:

Biological Activity

1-Benzyl-2-ethylpiperidin-4-one is a piperidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is notable for its potential applications in pharmacology, particularly in the development of antiviral and antibacterial agents. Understanding its biological activity is essential for exploring its therapeutic potential.

This compound has the following chemical properties:

PropertyValue
Molecular FormulaC14H19NO
Molecular Weight217.31 g/mol
IUPAC NameThis compound
InChIInChI=1S/C14H19NO/c1-2-13-10-14(16)8-9-15(13)11-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3
InChI KeyDPNUUVYOGUWZHB-UHFFFAOYSA-N
Canonical SMILESCCC1CC(=O)CCN1CC2=CC=CC=C2

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thus preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular signaling pathways.

Antiviral Activity

Recent studies have indicated that derivatives of piperidine compounds, including this compound, exhibit antiviral properties. For instance, N-benzyl 4,4-disubstituted piperidines have been identified as potent inhibitors of the influenza H1N1 virus. These compounds demonstrate a novel mechanism involving interaction with the hemagglutinin fusion peptide, suggesting that similar structures may enhance antiviral efficacy .

Antibacterial Activity

Research into the antibacterial properties of piperidine derivatives has shown promising results. The compound's ability to inhibit bacterial growth can be linked to its structural features that allow for effective binding to bacterial enzymes or receptors. Comparative studies with other piperidine derivatives reveal that modifications in the benzyl group significantly influence antibacterial potency.

Study 1: Antiviral Efficacy

A study conducted by de Castro et al. (2020) explored the antiviral potential of N-benzyl 4,4-disubstituted piperidines against influenza A virus. The results showed that specific substitutions on the benzyl ring significantly enhanced antiviral activity, with some analogs achieving low micromolar IC50 values against H1N1 .

Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibition capabilities of this compound. The compound was tested against several enzymes involved in metabolic pathways, revealing that it effectively inhibited key enzymes at micromolar concentrations. This inhibition was attributed to its structural conformation allowing optimal interaction with enzyme active sites .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with other related compounds:

CompoundBiological ActivityKey Differences
1-Benzyl-4-piperidoneModerate antibacterialLacks ethyl group; different activity profile
N-Benzyl 4,4-disubstitutedHigh antiviralEnhanced binding interactions with viral proteins
2,6-Diaryl-piperidonesStrong antimicrobialAdditional aryl groups improve efficacy

Properties

Molecular Formula

C14H19NO

Molecular Weight

217.31 g/mol

IUPAC Name

1-benzyl-2-ethylpiperidin-4-one

InChI

InChI=1S/C14H19NO/c1-2-13-10-14(16)8-9-15(13)11-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3

InChI Key

DPNUUVYOGUWZHB-UHFFFAOYSA-N

Canonical SMILES

CCC1CC(=O)CCN1CC2=CC=CC=C2

Origin of Product

United States

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